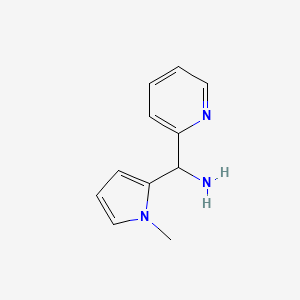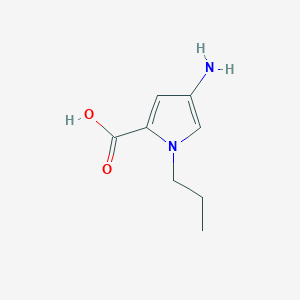![molecular formula C7H10N2O2 B12875235 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclocondensation of pyrrole-2-carboxylic acid with aniline derivatives and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . Another method includes the use of post-Ugi cascade reactions, which are versatile and efficient for constructing highly functionalized pyrrole-imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts such as Rhodium (Rh), Palladium (Pd), Nickel (Ni), Gold (Au), and Copper (Cu) to direct C2-H functionalizations of indole or pyrrole . These methods are advantageous due to their high yields and relatively simple operating procedures.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyldiimidazole (CDI), phosgene, thiophosgene, and various transition metal catalysts . Reaction conditions often involve microwave irradiation, which provides mild reaction conditions and good yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It acts as an antagonist for various biological targets, including TNF-α and CNS depressants.
Industry: It is used in the development of optoelectronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This regulation is crucial for its antiproliferative activities against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Imidazol[1,5-a]indole-1,3-diones
- Pyrrolo[1,2-c]imidazole-1,3-diones
- 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-
Uniqueness
2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its fused ring structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 |
InChI Key |
XVBPRDKACDZZQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


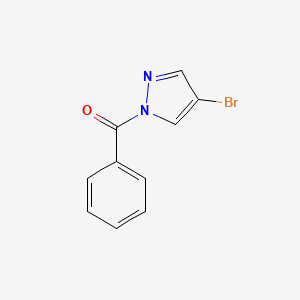
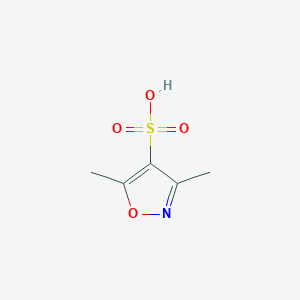
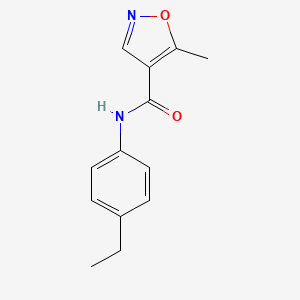
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

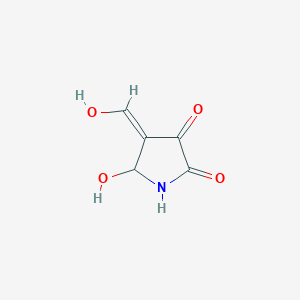
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
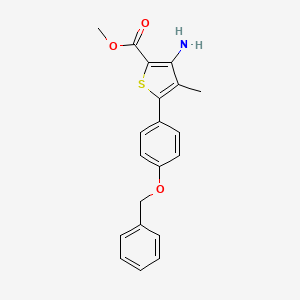
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
